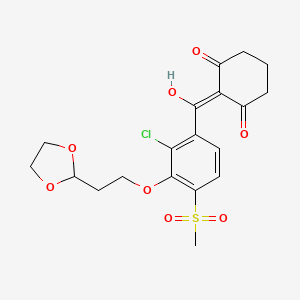
Lancotrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lancotrione is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Herbicidal Applications
Mechanism of Action
Lancotrione operates by inhibiting HPPD, leading to the disruption of carotenoid biosynthesis. This results in the bleaching of new plant growth, a phenomenon known as the "triketone effect." The inhibition of this enzyme prevents the formation of essential compounds required for photosynthesis, effectively controlling various weed species without harming rice crops due to its selective metabolism .
Target Weeds
this compound is particularly effective against several problematic weed species, including:
- Echinochloa crus-galli (barnyardgrass)
- Scirpus spp. (bulrush)
- Sagittaria spp. (arrowhead)
These weeds are common in rice paddies and can significantly reduce crop yields if not managed properly. This compound has shown promising results in controlling these species even those resistant to other herbicides like sulfonylureas .
Synthesis of this compound
The synthesis of this compound involves several chemical reactions starting from 1-bromo-2,3-dichloro-4-methylsulfonylbenzene. The process includes alkylation with 2-(2-chloroethyl)-1,3-dioxolane and subsequent steps that lead to the formation of the final triketone structure. This complex synthesis highlights the compound's chemical uniqueness and potential for further modifications .
Safety and Environmental Impact
This compound has been evaluated for its safety profile in agricultural use. Studies indicate that it poses minimal risk to non-target organisms when applied at recommended doses. Its selectivity allows for effective weed control while maintaining crop safety, making it an attractive option for sustainable agricultural practices .
Case Study 1: Efficacy in Rice Cultivation
A field study conducted in Japan demonstrated that this compound effectively controlled barnyardgrass populations in rice fields. The application resulted in a significant reduction in weed biomass compared to untreated plots, with rice yields showing no adverse effects from herbicide application at recommended rates .
Case Study 2: Resistance Management
In trials assessing resistance management strategies, this compound was found to be effective against weed populations previously resistant to other herbicides. This highlights its role not only as a primary herbicide but also as part of integrated weed management systems aimed at prolonging the efficacy of existing herbicides .
Summary Table: Comparison of Herbicidal Efficacy
| Herbicide | Target Weeds | Mode of Action | Crop Safety |
|---|---|---|---|
| This compound | Barnyardgrass, Bulrush, Arrowhead | HPPD Inhibition | High |
| Sulfonylureas | Various Broadleaf Weeds | ALS Inhibition | Moderate |
| Glyphosate | Many Annual and Perennial Weeds | EPSPS Inhibition | Variable |
Eigenschaften
CAS-Nummer |
1486617-21-3 |
|---|---|
Molekularformel |
C19H21ClO8S |
Molekulargewicht |
444.87 |
IUPAC-Name |
2-(3-(2-(1,3-dioxolan-2-yl)ethoxy)-2-chloro-4-(methylsulfonyl)benzoyl)-3-hydroxycyclohex-2-en-1-one |
InChI |
InChI=1S/C19H21ClO8S/c1-29(24,25)14-6-5-11(18(23)16-12(21)3-2-4-13(16)22)17(20)19(14)28-8-7-15-26-9-10-27-15/h5-6,15,21H,2-4,7-10H2,1H3 |
InChI-Schlüssel |
YYRPFCKCSGLKJS-UHFFFAOYSA-N |
SMILES |
O=C1C(C(C2=CC=C(S(=O)(C)=O)C(OCCC3OCCO3)=C2Cl)=O)=C(O)CCC1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Lancotrione; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















